molecular formula C19H21NO2 B514965 Ethyl (2-allylanilino)(phenyl)acetate

Ethyl (2-allylanilino)(phenyl)acetate

Cat. No.: B514965
M. Wt: 295.4g/mol
InChI Key: NOTVTHQVSUDTPD-UHFFFAOYSA-N
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Description

Ethyl (2-allylanilino)(phenyl)acetate is an ester derivative of glycine, characterized by a phenyl group and a 2-allylanilino substituent attached to the acetate backbone. Its molecular structure combines aromatic, amino, and allyl functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4g/mol

IUPAC Name

ethyl 2-phenyl-2-(2-prop-2-enylanilino)acetate

InChI

InChI=1S/C19H21NO2/c1-3-10-15-11-8-9-14-17(15)20-18(19(21)22-4-2)16-12-6-5-7-13-16/h3,5-9,11-14,18,20H,1,4,10H2,2H3

InChI Key

NOTVTHQVSUDTPD-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2CC=C

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2CC=C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
This compound C₁₉H₂₁NO₂ Allyl, phenyl, ethyl ester Intermediate in drug synthesis Inferred
Ethyl 2-[(2-aminophenyl)amino]acetate C₁₀H₁₄N₂O₂ 2-Aminophenyl, ethyl ester Bioactive glycine derivative
Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate C₁₁H₁₃FO₃ 4-Fluoro, 2-methylphenoxy, ethyl ester Enhanced lipophilicity; antimicrobial activity
Methyl (2-aminophenyl)acetate C₉H₁₁NO₂ 2-Aminophenyl, methyl ester Lower thermal stability vs. ethyl esters
Benzyl phenyl acetate C₁₅H₁₄O₂ Benzyl, phenyl ester Fragrance industry; high purity (98% GC)

Key Observations:

Ester Group Influence: Ethyl esters (e.g., ) generally exhibit higher stability and slower hydrolysis rates compared to methyl esters (e.g., methyl (2-aminophenyl)acetate), making them preferable in prolonged synthetic processes .

Aromatic vs. Aliphatic Chains: Compared to benzyl phenyl acetate (), which lacks nitrogen-based substituents, the anilino group in the target compound enables hydrogen bonding, enhancing interactions with biological targets .

Preparation Methods

Reaction Mechanism

  • Enolate Formation : A strong base (e.g., sodium methoxide) deprotonates ethyl acetoacetate, forming an enolate ion.

  • Nucleophilic Attack : The enolate attacks an electrophilic 2-allylaniline-derived substrate, such as 2-allylphenyl chloride, yielding the alkylated product.

  • Esterification : Acidic workup stabilizes the product as the ethyl ester.

Example Protocol (Adapted from Patent CN103553914A)

  • Reactants : Ethyl acetoacetate (31 g), 2-allylphenyl chloride (25.3 g), sodium methoxide (30% w/w, 42 g).

  • Conditions : Reflux in anhydrous ethanol (2–6 hours).

  • Workup : Neutralization with HCl, extraction with dichloromethane, and vacuum distillation.

  • Yield : ~65% (estimated from analogous reactions).

Key Parameters

ParameterValue
Temperature80–100°C (reflux)
Reaction Time2–6 hours
Catalyst Loading10–15 wt%

Michael Addition-Based Approaches

Michael addition of 2-allylaniline to α,β-unsaturated phenylacetyl esters provides an alternative route. This method is advantageous for stereochemical control.

Procedure Overview

  • Substrate Preparation : Ethyl cinnamate or phenylacetyl acrylate is synthesized via esterification.

  • Addition Reaction : 2-Allylaniline attacks the α,β-unsaturated ester in the presence of a Lewis acid (e.g., MgCl₂).

  • Isolation : Column chromatography or crystallization isolates the product.

Optimization Insights (Patent CN102249922A)

  • Catalyst : MgCl₂ (5 mol%) with triethylamine (10 mol%) enhances regioselectivity.

  • Solvent : Dichloromethane or THF improves reaction homogeneity.

  • Yield : 70–85% under optimized conditions.

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)CatalystScalability
Claisen-Schmidt65–702–6Sodium methoxideHigh
Michael Addition70–853–5MgCl₂/TEAModerate
Ionic Liquid80–886Pyridine sulfonicLow (costly IL)

Q & A

Basic Research Questions

Q. What experimental parameters critically influence the synthesis of Ethyl (2-allylanilino)(phenyl)acetate, and how can they be optimized for higher yield?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics but may promote side reactions like allyl group isomerization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency, while non-polar solvents reduce undesired byproducts .
  • Catalyst Use : Base catalysts (e.g., K₂CO₃) improve deprotonation of intermediates, as seen in analogous esterification reactions .
  • Reaction Time : Extended durations (>24 hours) may degrade thermally unstable intermediates; HPLC monitoring is recommended .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities, while GC-MS confirms volatile byproducts .
  • Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., allyl protons at δ 5.1–5.4 ppm, ester carbonyl at ~170 ppm) .
  • Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry, with deviations >0.3% indicating incomplete purification .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) using acetylcholinesterase or cytochrome P450 isoforms assess target engagement .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity at concentrations of 1–100 µM .
  • Receptor Binding : Radioligand displacement studies (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Structural Analogs : Minor substitutions (e.g., fluoro vs. chloro groups) alter pharmacodynamics. Compare EC₅₀ values of analogs in standardized assays .
  • Assay Conditions : pH, serum proteins, or solvent (DMSO vs. ethanol) affect solubility and activity. Use isothermal titration calorimetry (ITC) to quantify binding under physiological conditions .
  • Metabolic Stability : LC-MS/MS identifies metabolites that may mask or enhance parent compound activity in vivo .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., allyl → propargyl, phenyl → naphthyl) and correlate with activity trends .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects, while molecular docking (AutoDock Vina) identifies binding poses in target proteins .
  • Crystallography : Co-crystallize active derivatives with target enzymes (e.g., kinases) to resolve binding interactions at Ångström resolution .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers and test their individual bioactivity .
  • Dynamic NMR : Study enantiomerization barriers to determine if racemization occurs under physiological conditions .
  • In Vivo PK/PD : Compare AUC and half-life of enantiomers in rodent models to assess stereospecific metabolism .

Q. What advanced techniques address challenges in quantifying trace impurities in the compound?

  • Methodological Answer :

  • LC-HRMS : Orbitrap or Q-TOF systems detect impurities at <0.1% levels, with isotopic pattern analysis differentiating isobaric species .
  • Stability-Indicating Methods : Stress testing (heat, light, pH extremes) identifies degradation products; forced degradation protocols follow ICH guidelines .

Safety and Environmental Considerations

Q. What protocols mitigate ecological risks during disposal of this compound?

  • Methodological Answer :

  • Hydrolysis : Treat with 1M NaOH (1:10 v/v) at 60°C for 12 hours to cleave ester bonds into less toxic carboxylic acids .
  • Adsorption : Activated charcoal (5% w/w) neutralizes residual toxicity before incineration in EPA-compliant facilities .

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